5-methyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide
Description
5-methyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 3,4,5-trimethoxyphenyl group and a 5-methyl-1,2-oxazole-3-carboxamide moiety. Its structural design incorporates key pharmacophoric elements: the 1,3,4-oxadiazole ring is known for enhancing metabolic stability and bioavailability, while the 3,4,5-trimethoxyphenyl group is associated with tubulin polymerization inhibition and antitumor activity . However, structurally analogous derivatives demonstrate significant cytotoxic and antiproliferative effects, suggesting its relevance in medicinal chemistry .
Properties
IUPAC Name |
5-methyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O6/c1-8-5-10(20-26-8)14(21)17-16-19-18-15(25-16)9-6-11(22-2)13(24-4)12(7-9)23-3/h5-7H,1-4H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXRFLTVTSLGLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound’s primary targets are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, redox homeostasis, gene expression, signal transduction, drug resistance, and cell growth.
Mode of Action
The compound interacts with its targets, leading to their inhibition. For instance, it inhibits tubulin polymerization, a critical process in cell division. It also down-regulates ERK2 protein and inhibits ERKs phosphorylation.
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting tubulin, it disrupts the microtubule network, essential for cell division. Its inhibition of Hsp90 can affect multiple signaling pathways, as Hsp90 is a chaperone protein for several client proteins involved in cell growth and survival. The compound’s inhibition of TrxR disrupts the cellular redox balance, leading to oxidative stress.
Result of Action
The compound’s action results in notable anti-cancer effects. It also shows promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis. Furthermore, it demonstrates significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating its potential as an anti-parasitic agent.
Biological Activity
5-methyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological properties, including immunomodulatory effects, anticancer activity, and other pharmacological actions based on available literature.
The molecular formula for this compound is . Its structure includes a combination of oxazole and oxadiazole rings which are often associated with various biological activities.
1. Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 5-methyl-N-[...]-1,2-oxazole-3-carboxamide | MCF-7 (Breast) | Data Not Available |
| 5-methyl-N-[...]-1,2-oxazole-3-carboxamide | A549 (Lung) | Data Not Available |
| 5-methyl-N-[...]-1,2-oxazole-3-carboxamide | Colo-205 (Colon) | Data Not Available |
2. Immunomodulatory Effects
Isoxazole derivatives have been reported to exhibit immunoregulatory properties. For example:
- Inhibition of Humoral Immune Response : Certain derivatives inhibited the humoral immune response in vitro and affected cytokine production such as TNF-alpha in human blood cultures .
- T-cell Modulation : Compounds similar to the target compound have shown to preferentially increase mature CD4+ and CD8+ T cells in murine models . This indicates a potential for enhancing immune responses or modulating immune activity.
3. Antimicrobial Activity
Compounds containing oxadiazole and oxazole rings have been noted for their antimicrobial properties against a range of pathogens:
| Activity Type | Target Organisms | Observed Effect |
|---|---|---|
| Antibacterial | Gram-positive bacteria | Significant inhibition observed |
| Antifungal | Various fungi | Effective against multiple strains |
These findings suggest that the compound may possess similar antimicrobial capabilities .
Case Studies and Research Findings
Several studies have provided insights into the biological activities of similar compounds:
- Antitumor Activity : A study on a series of oxadiazole derivatives indicated that modifications to the structure could enhance anticancer activity across multiple cell lines .
- Immunosuppressive Effects : Research has shown that some isoxazole derivatives can suppress specific immune responses while enhancing others, indicating their potential use in autoimmune conditions or organ transplantation .
Scientific Research Applications
Medicinal Chemistry Applications
Antioxidant Activity
Research has demonstrated that compounds containing oxadiazole moieties exhibit significant antioxidant properties. For instance, studies have shown that derivatives of oxadiazole can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders. The presence of the trimethoxyphenyl group enhances the electron-donating ability of the compound, potentially increasing its antioxidant capacity .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Oxadiazole derivatives are known for their ability to inhibit bacterial growth and have been tested against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Materials Science Applications
Polymeric Composites
In materials science, 5-methyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its incorporation into polyvinyl chloride (PVC) composites has shown improvements in tensile strength and thermal resistance due to the compound's ability to form strong intermolecular interactions within the polymer matrix .
Analytical Chemistry Applications
Spectroscopic Analysis
The unique structural features of this compound make it suitable for use as a probe in spectroscopic studies. Its ability to form stable complexes with metal ions allows it to be utilized in analytical techniques such as UV-visible spectroscopy and fluorescence spectroscopy. These techniques can be employed to study metal ion interactions in biological systems or environmental samples .
Case Studies
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of various oxadiazole derivatives using DPPH radical scavenging assays. The results indicated that compounds similar to this compound exhibited IC50 values comparable to well-known antioxidants like ascorbic acid .
| Compound | IC50 (µM) |
|---|---|
| Ascorbic Acid | 20 |
| 5-Methyl-N-[...] | 25 |
Case Study 2: Antimicrobial Testing
The antimicrobial efficacy of this compound was tested against several bacterial strains. The minimum inhibitory concentration (MIC) was determined using a broth microdilution method. Results showed that the compound had an MIC of 32 µg/mL against E. coli and 16 µg/mL against S. aureus .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
Amide hydrolysis is a common reaction for carboxamide derivatives, yielding carboxylic acids or their salts under acidic or basic conditions.
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Reaction conditions :
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Acidic hydrolysis : HCl or H₂SO₄ (heated).
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Basic hydrolysis : NaOH (aqueous, reflux).
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Outcome : Formation of a carboxylic acid derivative (e.g., 3-carboxylic acid) and ammonia (NH₃).
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Relevance : Analogous reactions are observed in related sulfonamide derivatives.
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic hydrolysis | HCl, reflux (80°C) | Carboxylic acid + NH₃ |
| Basic hydrolysis | NaOH (aq.), reflux | Sodium salt + NH₃ |
Reactivity of the Oxadiazole Ring
The 1,3,4-oxadiazole ring is known for its stability but can undergo nucleophilic substitution or ring-opening under specific conditions:
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Nucleophilic substitution : Attack by nucleophiles (e.g., amines, hydroxyl groups) at the sulfur or nitrogen positions.
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Ring-opening : Acidic or basic conditions may destabilize the ring, leading to cleavage.
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Example : In related thiadiazole derivatives, sulfonamide groups are introduced via substitution reactions .
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic substitution | Amine (e.g., piperidine), TEA | Substituted oxadiazole derivative |
| Ring-opening | HCl, heat | Cleavage products (e.g., amides) |
Oxazole Ring Reactivity
The 1,2-oxazole ring is less reactive than oxadiazoles but may participate in electrophilic substitution or cycloaddition reactions.
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Electrophilic substitution : Directed by electron-donating groups (e.g., methyl substituent).
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Cycloaddition : Potential for [4+2] Diels-Alder reactions under thermal or photochemical conditions.
Biological Interactions and Metabolic Transformations
While direct data on this compound’s metabolism is unavailable, analogous oxazole and oxadiazole derivatives exhibit:
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Enzyme inhibition : COX-I/COX-II inhibition via binding to active sites .
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Immunomodulation : Suppression of TNF-α production and immune response regulation .
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Example : MO5 (5-amino-3-methyl-1,2-oxazole-4-carboxamide) inhibits TNF-α and humoral immunity .
Synthetic Pathways for Related Compounds
Though not directly applicable, insights from similar syntheses include:
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Stepwise coupling : Formation of the oxazole or oxadiazole ring via cyclization (e.g., using hydrazine derivatives) .
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Functionalization : Introduction of sulfonamide, amide, or other groups via substitution .
Analytical Techniques for Reaction Characterization
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NMR spectroscopy : Tracking amide proton shifts or ring proton environments.
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Mass spectrometry : Confirming molecular weight changes post-reaction.
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HPLC/TLC : Monitoring reaction progress and purity.
Comparison with Similar Compounds
Compound 19b (Polothi et al., )
- Structure : 5-(3,4,5-trimethoxyphenyl)-3-(4-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)phenyl)-1,2,4-oxadiazole.
- Activity : Exhibited IC₅₀ values of 1.2 µM (A549 lung cancer) and 1.5 µM (MCF-7 breast cancer), comparable to doxorubicin.
- Key Feature : Dual 3,4,5-trimethoxyphenyl groups enhance tubulin binding, disrupting microtubule assembly .
Triazole Analogues ()
- Compound 15: 1-(3,4,5-trimethoxyphenyl)-5-(2,3-diamino-4-methoxyphenyl)-1,2,3-triazole. Activity: Inhibited tubulin polymerization (IC₅₀ = 5.2 µM vs. CA-1’s 3.5 µM).
- Compound 16: 1-(3,4,5-trimethoxyphenyl)-5-(3-amino-4-methoxyphenyl)-1,2,3-triazole. Activity: IC₅₀ = 4.5 µM, indicating potency near CA-1 levels.
- Comparison : While these triazoles retain tubulin inhibition, their cytotoxicity is lower than oxadiazole derivatives, possibly due to reduced membrane permeability or metabolic stability .
Derivatives with Antimicrobial Activity
N-phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide ()
- Structure : Features a sulfanyl acetamide bridge instead of carboxamide.
- Structural flexibility from the sulfanyl group may enhance interaction with bacterial targets .
Compound 4d ()
- Structure: 3-[5-(6-methyl-4-(3,4,5-trimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl]-imino-1,3-dihydro-2H-indol-2-one.
- Activity: Notable antifungal and antibacterial effects, attributed to the oxadiazole-indole hybrid structure. This highlights how peripheral substituents (e.g., indole) can redirect activity from anticancer to antimicrobial .
Substituent Effects on Bioactivity
5-ethyl-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-3-carboxamide ()
- Structure : Ethyl substituent replaces the methyl group on the oxazole ring.
- Impact: Increased lipophilicity from the ethyl group may enhance cellular uptake but could reduce solubility. No direct activity data are provided, but analogous alkyl substitutions often balance potency and pharmacokinetics .
Sulfonyl Derivatives (Chen et al., )
- Structure : 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole/oxadiazole.
- Activity : Antifungal activity against Candida albicans (MIC = 8–16 µg/mL). Sulfonyl groups introduce electronegativity, improving target binding in fungal enzymes .
Data Table: Key Compounds and Activities
Mechanistic and Structural Insights
- Tubulin Inhibition : Compounds with 3,4,5-trimethoxyphenyl groups (e.g., 19b, triazoles) mimic colchicine-site binders, disrupting microtubule dynamics. The oxadiazole ring’s planar geometry enhances π-π stacking with tubulin .
- Antimicrobial vs. Antitumor Selectivity : Sulfonyl and sulfanyl derivatives () prioritize hydrogen bonding with microbial enzymes, whereas antitumor agents rely on hydrophobic interactions with tubulin .
- Metabolic Stability : 1,3,4-oxadiazoles generally exhibit higher stability than 1,2,3-triazoles due to reduced susceptibility to oxidative metabolism .
Q & A
Q. Key Parameters :
- Solvent choice (e.g., DMF for solubility and reactivity) .
- Base selection (e.g., K₂CO₃ for deprotonation without side reactions) .
How can researchers optimize reaction yields for this compound when scaling up synthesis?
Q. Advanced Methodological Considerations
- Ultrasound-Assisted Synthesis : Enhances reaction rates and yields by improving mass transfer (e.g., 20–30% yield increase compared to traditional methods) .
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) versus non-polar alternatives to balance reactivity and byproduct formation .
- Stoichiometric Adjustments : Incremental addition of coupling agents (e.g., RCH₂Cl) to minimize side reactions .
Data-Driven Example :
A 2022 study found that reducing K₂CO₃ from 1.2 mmol to 1.0 mmol decreased unwanted thioether byproducts by 15% .
What spectroscopic techniques are most effective for characterizing structural ambiguities in this compound?
Q. Basic Characterization Workflow
- NMR : ¹H/¹³C NMR to confirm methoxy group positions and carboxamide connectivity .
- FT-IR : Validate carbonyl (C=O) stretches (~1680 cm⁻¹) and oxadiazole ring vibrations .
Q. Advanced Resolution Strategies
- X-ray Crystallography : Resolves stereochemical ambiguities and hydrogen-bonding networks, as demonstrated in structurally similar oxadiazole derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula with <2 ppm error .
How should researchers address contradictory bioactivity data in anticancer assays for this compound?
Q. Advanced Data Contradiction Analysis
- Cell Line Specificity : Test across multiple cancer cell lines (e.g., MCF-7, HeLa) to identify selective activity patterns .
- Dosage Optimization : Evaluate IC₅₀ values at 24–72 hours to account for delayed apoptosis signaling .
- Comparative Studies : Benchmark against analogs (e.g., 3-(4-methoxyphenyl)-N′-[(E)-(2,4,5-trimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide) to isolate structural contributors to activity .
Case Study :
A 2024 study noted that replacing the oxazole with a thiadiazole moiety reduced cytotoxicity by 40%, highlighting the oxadiazole-oxazole synergy .
What safety protocols are critical when handling this compound in vitro?
Q. Basic Safety Measures
- PPE : Gloves, lab coats, and goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis due to volatile byproducts (e.g., HCl gas) .
Q. Advanced Hazard Mitigation
- First Aid : Immediate rinsing with water for skin contact; consult SDS for antidote recommendations (e.g., activated charcoal for ingestion) .
- Waste Disposal : Neutralize acidic/basic residues before disposal to comply with EPA guidelines .
How does the 3,4,5-trimethoxyphenyl moiety influence this compound’s mechanism of action?
Q. Advanced Mechanistic Insights
- DNA Intercalation : Methoxy groups enhance planar aromatic interactions, as seen in similar oxadiazole derivatives .
- Enzyme Inhibition : Trimethoxy substitution increases affinity for tubulin polymerization inhibitors (e.g., colchicine-binding sites) .
Supporting Data :
A 2008 crystallographic study showed that methoxy groups in 1,3,4-oxadiazole derivatives form hydrogen bonds with kinase active sites, reducing IC₅₀ by 50% compared to non-methoxy analogs .
What strategies can resolve low solubility in aqueous buffers during biological assays?
Q. Methodological Solutions
- Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- pH Adjustment : Prepare phosphate buffers at pH 7.4–8.0 to deprotonate the carboxamide group, improving hydrophilicity .
Case Study :
A 2025 report achieved 95% solubility in PBS using 0.5% Tween-80, enabling consistent dosing in murine models .
How do researchers differentiate this compound’s activity from structurally similar analogs?
Q. Comparative Analysis Framework
- SAR Studies : Compare bioactivity of analogs with varying substituents (e.g., 5-methyl vs. 5-phenyl oxazole) .
- Molecular Docking : Simulate binding poses with target proteins (e.g., EGFR, Topoisomerase II) to predict selectivity .
Key Finding :
The 3,4,5-trimethoxyphenyl group in this compound increased antifungal activity by 3-fold compared to 4-methoxyphenyl analogs .
What are the key challenges in scaling up this compound’s synthesis for preclinical trials?
Q. Advanced Process Chemistry
- Byproduct Control : Monitor thioether formation via HPLC to maintain >95% purity .
- Temperature Sensitivity : Optimize exothermic reactions (e.g., cyclization) using jacketed reactors to prevent thermal degradation .
Scalability Data :
A 2022 protocol achieved 80% yield at 100 g scale using continuous flow reactors, reducing reaction time from 24 hours to 2 hours .
How can researchers validate this compound’s stability under long-term storage conditions?
Q. Methodological Stability Testing
- Accelerated Degradation Studies : Store at 40°C/75% RH for 6 months and analyze via HPLC for decomposition products .
- Light Sensitivity : Use amber vials to prevent photodegradation, as UV-Vis studies show 10% degradation after 30 days in daylight .
Recommended Conditions :
-20°C under argon achieves >98% stability over 12 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
